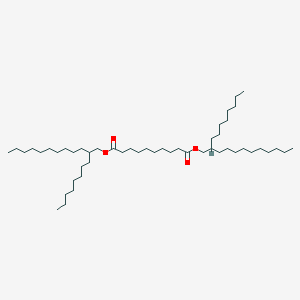
Dioctyldodecyl sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyldodecyl sebacate is a biochemical.
Aplicaciones Científicas De Investigación
Cosmetic and Personal Care Products
Dioctyldodecyl sebacate is commonly employed in cosmetic formulations as an emollient and skin conditioning agent. Its properties help improve the texture and spreadability of creams, lotions, and hair care products. The compound enhances the aesthetic feel of formulations while providing moisture retention.
Key Uses:
- Emollient in Skin Creams: Provides a smooth application and enhances skin hydration.
- Hair Care Products: Used in hair sprays and conditioners to improve manageability and shine .
Biomedical Applications
This compound is gaining traction in biomedical fields, particularly in tissue engineering and drug delivery systems. Its biocompatibility makes it suitable for various medical applications.
Applications:
- Tissue Engineering: Used as a component in scaffolds for soft tissue engineering due to its biodegradable nature. It supports cell adhesion and proliferation .
- Drug Delivery Systems: Serves as a carrier for controlled drug release, enhancing the bioavailability of therapeutic agents .
Industrial Applications
In industrial settings, this compound is utilized as a plasticizer and lubricant. Its ability to enhance flexibility and durability makes it valuable in the production of flexible materials.
Key Industrial Uses:
- Plasticizer in Polymers: Improves flexibility and processability of polymer products.
- Lubricant in Machinery: Reduces friction and wear in mechanical systems, extending equipment lifespan .
Research and Development
Research studies have explored the synthesis modifications of this compound to tailor its properties for specific applications. Investigations focus on enhancing its performance in various formulations through chemical modifications.
Notable Research Findings:
- Studies have shown that modifying the molecular structure can lead to improved mechanical properties suitable for specific biomedical applications like vascular grafts .
Safety Assessments
The safety profile of this compound has been evaluated by various expert panels, confirming its low toxicity when used within recommended concentrations in cosmetic products .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Cosmetic Products | Emollient, skin conditioning | Enhances texture, moisture retention |
| Hair Care Products | Hair sprays, conditioners | Improves manageability and shine |
| Biomedical Applications | Tissue engineering, drug delivery | Biocompatibility, controlled release |
| Industrial Applications | Plasticizer, lubricant | Flexibility enhancement, reduced wear |
| Research & Development | Synthesis modifications | Tailored properties for specific uses |
Propiedades
Número CAS |
69275-01-0 |
|---|---|
Fórmula molecular |
C50H98O4 |
Peso molecular |
763.3 g/mol |
Nombre IUPAC |
bis(2-octyldodecyl) decanedioate |
InChI |
InChI=1S/C50H98O4/c1-5-9-13-17-21-23-29-35-41-47(39-33-27-19-15-11-7-3)45-53-49(51)43-37-31-25-26-32-38-44-50(52)54-46-48(40-34-28-20-16-12-8-4)42-36-30-24-22-18-14-10-6-2/h47-48H,5-46H2,1-4H3 |
Clave InChI |
VOKLGPGMRNGCOO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dioctyldodecyl sebacate; (+/-)-Dioctyldodecyl sebacate; Bis(2-octyldodecyl) sebacate. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















